molecular formula C10H11NO3 B2638810 (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione CAS No. 1932117-92-4

(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione

Cat. No.: B2638810
CAS No.: 1932117-92-4
M. Wt: 193.202
InChI Key: GIXMJIQNEIEMOK-LAHCRNKXSA-N
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Description

(1S,2R,6S,7S)-4-Azatricyclo[52202,6]undecane-3,5,8-trione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione typically involves a multi-step process. One common method includes the intramolecular cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for maintaining the integrity of the tricyclic structure.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound is also susceptible to nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

  • (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-dione
  • (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-tetraone

Uniqueness: The uniqueness of (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione lies in its specific tricyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-6-3-4-1-2-5(6)8-7(4)9(13)11-10(8)14/h4-5,7-8H,1-3H2,(H,11,13,14)/t4-,5+,7+,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXMJIQNEIEMOK-LAHCRNKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1CC2=O)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]3[C@@H]([C@@H]1CC2=O)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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